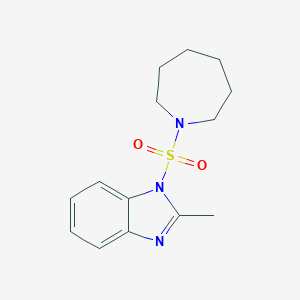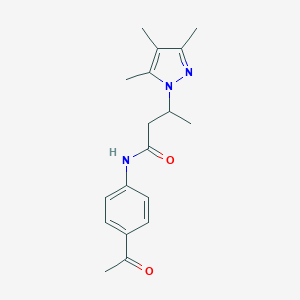
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, also known as TAK-242, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. TAK-242 has been extensively studied in preclinical and clinical trials for its ability to modulate the immune response and treat inflammatory diseases.
Mecanismo De Acción
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide selectively inhibits the TLR4 signaling pathway by binding to the intracellular domain of TLR4 and disrupting the recruitment of adaptor proteins, such as myeloid differentiation factor 88 (MyD88) and Toll/interleukin-1 receptor domain-containing adaptor protein inducing interferon-beta (TRIF). This prevents the activation of downstream signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in vitro and in vivo. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in response to lipopolysaccharide (LPS) stimulation. In animal models of sepsis, this compound has been shown to improve survival rates and reduce organ damage. This compound has also been shown to have therapeutic potential in inflammatory bowel disease, where it reduces inflammation and promotes tissue repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments, including its high potency and specificity for TLR4 inhibition. This compound has been extensively studied in preclinical and clinical trials, which provides a wealth of information about its pharmacokinetics and pharmacodynamics. However, this compound has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the development and application of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide. One area of interest is the potential use of this compound in cancer immunotherapy. TLR4 is expressed on the surface of some cancer cells, and its activation can promote tumor growth and metastasis. This compound has been shown to inhibit the growth and metastasis of some cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential in cancer treatment. Another area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Several this compound analogs have been synthesized and tested in preclinical studies, and some have shown improved solubility and potency compared to this compound. Overall, this compound has shown great promise as a therapeutic agent for the treatment of inflammatory diseases, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide involves several steps, including the reaction of 4-acetylphenylhydrazine with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid, followed by the reaction with butanoyl chloride. The resulting product is then purified through column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the immune response and inflammation. TLR4 is expressed on the surface of immune cells and recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of pro-inflammatory cytokines and chemokines. This compound inhibits the downstream signaling of TLR4, thereby reducing the production of pro-inflammatory mediators.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11(21-14(4)12(2)13(3)20-21)10-18(23)19-17-8-6-16(7-9-17)15(5)22/h6-9,11H,10H2,1-5H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOCQFGJYDZSJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

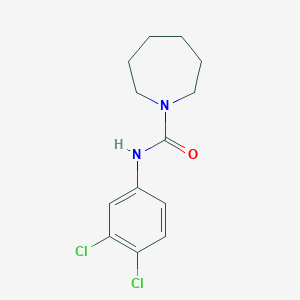
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B497043.png)
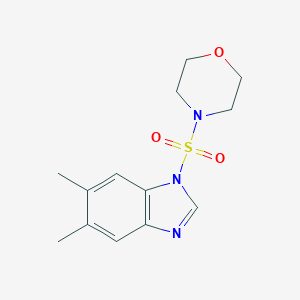
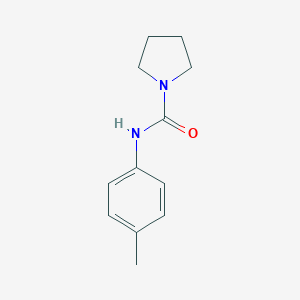

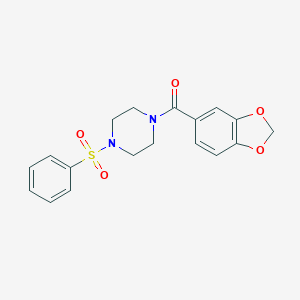

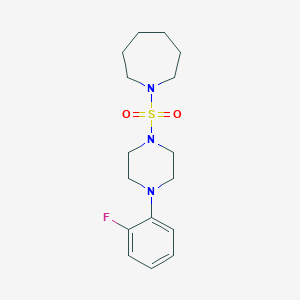
![2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497054.png)
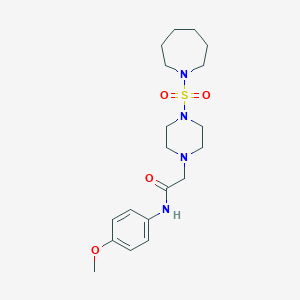
![1-([1,1'-biphenyl]-4-yloxy)-3-(1H-pyrazol-1-yl)-2-propanol](/img/structure/B497057.png)
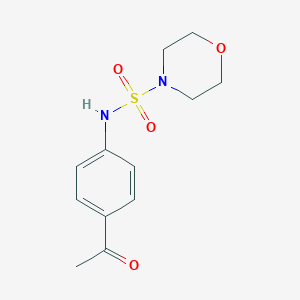
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B497062.png)
